molecular formula C14H11BrO2 B8130724 4'-Bromo-3'-methylbiphenyl-3-carboxylic acid

4'-Bromo-3'-methylbiphenyl-3-carboxylic acid

Cat. No.: B8130724
M. Wt: 291.14 g/mol
InChI Key: AHHOTCARLWGMPE-UHFFFAOYSA-N
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Description

4’-Bromo-3’-methylbiphenyl-3-carboxylic acid: is an organic compound belonging to the biphenyl family It is characterized by the presence of a bromine atom at the 4’ position, a methyl group at the 3’ position, and a carboxylic acid group at the 3 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Reactions: Products include various substituted biphenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid is primarily related to its chemical reactivity. The bromine atom and carboxylic acid group provide sites for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 4’-Bromo-3’-methylbiphenyl-3-carboxylic acid is unique due to the combination of the bromine atom, methyl group, and carboxylic acid group on the biphenyl structure. This combination provides multiple sites for chemical modifications, making it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHOTCARLWGMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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